molecular formula C19H20N2O2S B2605870 (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol CAS No. 928199-28-4

(Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol

Cat. No.: B2605870
CAS No.: 928199-28-4
M. Wt: 340.44
InChI Key: BWNFGAMXTRYWPV-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.

    Final Assembly: The final step involves the coupling of the thiazole intermediate with the imino intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-17-10-8-16(9-11-17)20-19-21(12-5-13-22)18(14-24-19)15-6-3-2-4-7-15/h2-4,6-11,14,22H,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNFGAMXTRYWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.